Pyridine, 3,6-diethyl-2-propyl-
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Overview
Description
Pyridine, 3,6-diethyl-2-propyl- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C8H11N. Pyridine itself is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound Pyridine, 3,6-diethyl-2-propyl- is characterized by the presence of ethyl groups at the 3rd and 6th positions and a propyl group at the 2nd position on the pyridine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3,6-diethyl-2-propyl- can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production of Pyridine, 3,6-diethyl-2-propyl- typically involves large-scale alkylation reactions using suitable catalysts and solvents. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Common industrial methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3,6-diethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the pyridine ring.
Scientific Research Applications
Pyridine, 3,6-diethyl-2-propyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 3,6-diethyl-2-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. Additionally, its structural features allow it to participate in various chemical reactions, influencing biological processes and pathways. For example, the compound’s ability to undergo redox reactions can impact cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Pyridine, 3,6-diethyl-2-propyl- can be compared with other similar compounds, such as:
Pyridine: The parent compound, which lacks the ethyl and propyl substitutions.
2,6-Diethylpyridine: A derivative with ethyl groups at the 2nd and 6th positions but no propyl group.
3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine: A related compound with additional phenyl and dihydro modifications.
The unique structural modifications in Pyridine, 3,6-diethyl-2-propyl- impart distinct chemical and physical properties, making it valuable for specific applications where other pyridine derivatives may not be as effective.
Properties
CAS No. |
59656-76-7 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3,6-diethyl-2-propylpyridine |
InChI |
InChI=1S/C12H19N/c1-4-7-12-10(5-2)8-9-11(6-3)13-12/h8-9H,4-7H2,1-3H3 |
InChI Key |
ISYQVERCCOVDET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=N1)CC)CC |
Origin of Product |
United States |
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